

Albendazole sulfone-d7 quantitative analysis technique

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Compound Focus: Albendazole sulfone-d7

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Analytical Techniques and Key Parameters

Albendazole sulfone-d7 is used in robust, high-throughput bioanalytical methods. The table below summarizes validated parameters from recent studies for easy comparison.

Parameter	LC-MS/MS Method (Human Plasma) [1]	HPLC-PDA Method (Cattle Plasma) [2] [3]
Analyte(s)	Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2)	Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2)
Internal Standard	Albendazole sulfone-d7 (inferred from context and use) [4]	Not specified (Non-isotopic)

| **Linear Range** | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL | 0.025–2.0 µg/mL (for all three analytes) | | **LLOQ** | See linear range | 0.025 µg/mL (for all three analytes) | | **Sample Volume** | 50 µL | Not specified | | **Sample Preparation** | One-step extraction with an Ostro plate [1] | Solid-Phase Extraction (SPE) [2] [3] | | **Chromatography** | Gradient elution | Gradient elution (XBridge C18 column) | | **Run Time** | 4 minutes | Not specified | | **Detection** | Tandem Mass Spectrometry (MRM mode) | Photodiode Array (PDA) at 292 nm | | **Validation Guideline** | ICH M10 [1] | European Medicines Agency (EMA) [2] [3] |

Detailed LC-MS/MS Protocol Using Albendazole sulfone-d7

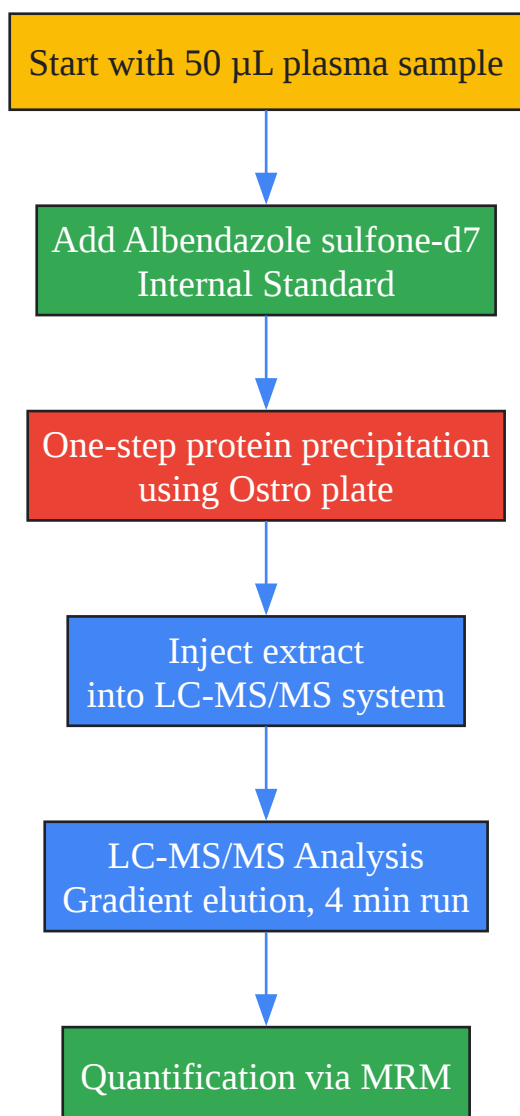
This protocol is adapted from a validated method for human plasma [1] and incorporates the use of the stable isotope internal standard.

Reagents and Materials

- **Analytes:** Reference standards of Albendazole, Albendazole sulfoxide, and Albendazole sulfone.
- **Internal Standard:** **Albendazole sulfone-d7** [4].
- **Solvents:** HPLC-grade methanol, acetonitrile, and water.
- **Mobile Phase Additives:** Ammonium acetate, formic acid.
- **Plasma Samples:** Human plasma containing sodium heparin as an anticoagulant.
- **Equipment:** LC-MS/MS system with an electrospray ionization (ESI) source, Ostro pass-through protein precipitation plates.

Sample Preparation Workflow

The following diagram illustrates the sample preparation and analysis workflow:



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Liquid Chromatography Conditions

- **Column:** Reverse-phase C18 column.
- **Mobile Phase:** A: 0.2% formic acid in water; B: Methanol or Acetonitrile.
- **Gradient:** Optimized gradient elution for separation of all three analytes and the internal standard within a short runtime.
- **Flow Rate:** ~0.5 mL/min.
- **Run Time:** 4 minutes [1].
- **Column Temperature:** 40°C.
- **Injection Volume:** 2-5 µL.

Mass Spectrometry Conditions

- **Ionization Mode:** Electrospray Ionization (ESI), Positive mode.
- **Detection:** Multiple Reaction Monitoring (MRM).
- **Ion Source Parameters:** Adjust for optimal response (e.g., Ion Spray Voltage: 2500 V, Temperature: 450°C) [5].
- **MRM Transitions:** Monitor specific parent ion > product ion transitions for each compound. While specific transitions for the -d7 standard are not listed, they would be analogous to the native compounds, for example:
 - **Albendazole sulfone-d7:** Monitor a transition from its [M+H]⁺ ion (m/z 304.37) to a characteristic product ion [4].
 - **Albendazole sulfone (native):** 282.1 > 240.0 [5] or similar.
 - **Albendazole sulfoxide:** 282.1 > 240.0 [5].
 - **Albendazole:** 266.1 > 234.1 [5].

Method Validation Highlights

The described LC-MS/MS method has been validated according to international guidelines [1]:

- **Linearity:** Exhibits a linear response across the specified concentration ranges with a coefficient of variation below 7%.
- **Precision and Accuracy:** Both within-run and between-run measurements meet acceptance criteria for CV and deviation.
- **Specificity:** No interference from endogenous plasma components.
- **Recovery and Matrix Effect:** The use of **Albendazole sulfone-d7** as an internal standard effectively corrects for variability in extraction efficiency and ion suppression/enhancement effects [6].
- **Stability:** The analytes are stable under the tested storage and handling conditions.

Application in Research

This validated protocol is directly applicable in several key research areas:

- **Therapeutic Drug Monitoring (TDM):** Precisely measuring drug and metabolite levels in patients undergoing long-term treatment for diseases like alveolar echinococcosis to optimize efficacy and minimize toxicity [1].
- **Pharmacokinetic and Bioequivalence Studies:** Supporting clinical trials by providing robust data on drug absorption, metabolism, and exposure, especially for comparing different formulations [5].

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